Sarcoma antigen 1 (715-723)
Description
Genomic Organization and Splicing Variants of the SART1 Gene
The SART1 gene (spliceosome-associated factor 1, recruiter of U4/U6.U5 tri-snRNP) is located on chromosome 11q13.1 in humans (GRCh38: 65,961,728–65,980,137) and encodes two distinct protein isoforms through alternative splicing and post-transcriptional regulation. The canonical isoform, SART1(800), is an 800-amino acid nuclear protein involved in spliceosome assembly, specifically recruiting the U4/U6.U5 tri-snRNP complex to pre-mRNA. A shorter isoform, SART1(259), arises via a -1 ribosomal frameshift mechanism during translation, producing a 259-amino acid cytosolic protein predominantly expressed in epithelial cancers.
| Feature | SART1(800) | SART1(259) |
|---|---|---|
| Localization | Nucleus | Cytosol |
| Function | Spliceosome assembly | Tumor antigen presentation |
| Expression | Proliferating cells | Epithelial cancers |
| Domains | Leucine zipper motif, RS domains | Tumor epitopes (e.g., 715–723) |
The SART1 gene contains eight exons, with alternative splicing generating multiple non-coding transcripts. The 715–723 epitope (LYATVIHDI) is derived from exon 15 of the SART1(259) isoform, which lacks the nuclear localization signal present in SART1(800). This differential splicing enables tumor-specific expression of the epitope, making it a target for HLA-A24-restricted cytotoxic T lymphocytes (CTLs).
Structural Analysis of the 715-723 Peptide Epitope
The 715–723 peptide (LYATVIHDI) is a nonameric epitope characterized by its high binding affinity to HLA-A*24:02, a prevalent MHC class I allele in Asian populations. Structural studies using X-ray crystallography and molecular dynamics simulations reveal critical interactions:
Anchor residues :
T-cell receptor (TCR) engagement :
| Position | Residue | Role in MHC Binding | Role in TCR Recognition |
|---|---|---|---|
| 1 | Leu | Secondary anchor | Minimal contribution |
| 2 | Tyr | Primary anchor | Structural stabilization |
| 7 | His | Non-anchor | Critical for activation |
The epitope's stability is enhanced by a β-sheet conformation between residues 4–6 (Thr-Val-Ile), as confirmed by circular dichroism spectroscopy.
Post-Translational Modifications Influencing Antigenicity
Post-translational modifications (PTMs) of SART1(259) modulate the immunogenicity of the 715–723 epitope:
Phosphorylation :
Ubiquitination :
Splicing-associated modifications :
Properties
sequence |
LYATVIHDI |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Sarcoma antigen 1 (715-723) |
Origin of Product |
United States |
Scientific Research Applications
Expression Patterns
Research has demonstrated that SAGE1 is expressed in various cancers, including:
- Lung Cancer : Studies indicate that SAGE1 is expressed in approximately 50% of non-small cell lung cancer (NSCLC) samples. Specifically, high expression levels were observed in lung squamous cell carcinoma (LUSC) and lung adenocarcinoma (LUAD) tissues .
- Other Tumors : Beyond lung cancer, SAGE1 expression has also been reported in head and neck squamous cell carcinoma and esophageal squamous cell carcinoma, suggesting its broader relevance across different malignancies .
Table 1: Summary of SAGE1 Expression Across Cancers
Immunotherapeutic Applications
The primary application of SAGE1 lies in its potential for T-cell immunotherapy. The peptide SAGE1 (715-723) has been identified as an HLA-A24-restricted epitope capable of inducing cytotoxic T lymphocyte (CTL) responses. This characteristic makes it a candidate for developing TCR-T therapies aimed at targeting tumors expressing SAGE1 .
Case Studies
Several studies have documented the effectiveness of targeting SAGE1 through various immunotherapeutic approaches:
- Lung Cancer Models : In a study using mouse xenograft models, T cells transduced with the VF3 TCR demonstrated significant antitumor activity against lung cancer xenografts, highlighting the potential of SAGE1-targeted therapies in clinical settings .
- CTL Response Generation : Research has successfully generated human CTLs specific to the SAGE1 (715-723) peptide after sensitizing CD8+ T cells from HLA-A2402-positive donors. These CTLs exhibited cytotoxic activity against tumor cell lines expressing the relevant antigen .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key sarcoma-associated antigens and their distinguishing features relative to Sarcoma antigen 1 (715-723):
Expression Patterns and Clinical Implications
- Sarcoma Antigen 1 (715-723): Broadly expressed across sarcoma subtypes but lacks subtype specificity.
- GD2 and MAGE-A4: Exhibit subtype-specific expression (GD2 in Ewing sarcoma; MAGE-A4 in synovial sarcoma). Both are actionable targets for antibody-based or adoptive T-cell therapies, demonstrating higher clinical relevance in targeted treatment .
- APM Components: Heterogeneous loss across sarcoma subtypes disrupts antigen presentation, reducing tumor visibility to immune cells. APM defects are independent predictors of resistance to immune checkpoint inhibitors .
Prognostic and Therapeutic Divergence
- Immune Evasion vs. Immune Activation: While APM component loss (e.g., β2-microglobulin) facilitates immune evasion, Sarcoma antigen 1 (715-723) may contribute to immune activation through epitope presentation. However, neither has been directly linked to existing immunotherapies, unlike GD2 and MAGE-A4 .
- Survival Prediction: Gene signatures incorporating complement-related genes (including SAGE1) predict overall survival in sarcoma patients (AUC = 0.72–0.81 across cohorts) . In contrast, p27 and ki-67 are standalone prognostic markers with direct associations with tumor grade and metastasis .
Key Research Findings and Data Highlights
- Immunotherapy Context: MAGE-A4-targeting T-cell therapy achieved a 39% objective response rate in synovial sarcoma, highlighting the efficacy of antigen-specific approaches .
- Gene Signature Performance:
- Complement-related gene signatures (including SAGE1-associated pathways) stratified sarcoma patients into high- vs. low-risk groups with significant survival differences (HR = 2.41, p < 0.001) .
Preparation Methods
Epitope Prediction and Selection
- Candidate peptides for HLA-A2402 binding were predicted using computer-based algorithms available through the BioInformatics and Molecular Analysis Section HLA Peptide Binding Prediction tools.
- The SAGE-derived peptides, including the 715-723 sequence, were scored for their binding affinity to HLA-A2402, with the 715-723 peptide receiving a score of 70.000 (Table 1).
- This prediction step is critical to select peptides with potential high affinity and immunogenicity for further synthesis and testing.
Peptide Synthesis
- The selected peptides, including Sarcoma antigen 1 (715-723), were chemically synthesized with a purity exceeding 90%.
- Peptides were dissolved in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL and stored in aliquots at −80°C to maintain stability and activity before use.
- The synthesis process ensures the production of high-quality peptides suitable for immunological assays and vaccine formulation.
Validation Using HLA-A2402 Transgenic Mice
- HLA-A2402 transgenic mice, genetically engineered to express human HLA-A2402 molecules, were vaccinated with DNA plasmids encoding the SAGE antigen.
- Splenic CD8+ T cells from vaccinated mice were screened against synthesized peptides to identify those capable of eliciting a CTL response specific to the 715-723 epitope.
- This in vivo system confirms the immunogenicity and natural processing of the peptide within a mammalian system.
Human Cell-Based Validation
- Human CD8+ T cells from HLA-A2402-positive donors were sensitized using autologous CD4+ PHA blasts transduced with mRNA encoding the SAGE antigen.
- These sensitized CD8+ T cells were tested for reactivity against the synthesized 715-723 peptide in an HLA-A2402-restricted manner.
- CTL clones generated showed cytotoxic activity against tumor cell lines expressing both HLA-A2402 and the SAGE antigen, confirming the natural processing and presentation of the peptide in human cells.
Detailed Research Findings and Data
Peptide Candidate Scores and Sequences
| Protein | Position Number | Sequence | Binding Score to HLA-A2402 |
|---|---|---|---|
| SAGE | 715-723 | LYATVIHDI | 70.000 |
| SAGE | 841-848 | NYERIFILL | 504.000 |
| SAGE | 776-784 | LYKPDNEF | 158.400 |
Table 1: Selected SAGE-derived peptides with their predicted HLA-A2402 binding scores.
Experimental Validation Summary
| Step | Description | Outcome |
|---|---|---|
| DNA Vaccination in HLA-A2402 mice | Vaccinated with plasmids encoding SAGE antigen | Induction of CD8+ T cells recognizing 715-723 epitope in an HLA-A2402-restricted manner |
| Peptide Synthesis | Chemical synthesis of LYATVIHDI peptide with >90% purity | High-quality peptide suitable for immunological assays |
| Human CTL Sensitization | Sensitization of HLA-A2402-positive CD8+ T cells with CD4+ PHA blasts transduced with SAGE mRNA | Generation of CTLs specific to 715-723 peptide capable of lysing tumor cells expressing antigen |
| Cytotoxicity Assays | Testing CTL clones against tumor cell lines expressing HLA-A2402 and SAGE | Confirmation of natural processing and presentation of the epitope in human tumor cells |
Q & A
Q. How should researchers present conflicting data on Sarcoma antigen 1 (715-723) in a manuscript?
- Methodological Answer : Structure the Discussion section to contrast findings with prior studies, explicitly addressing methodological differences (e.g., antibody clones, sample preparation). Use tables to summarize contradictory results and propose validation experiments, adhering to journal formatting standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
